molecular formula C19H28ClNO5 B2639333 Ethyl 1-[3-(2-acetylphenoxy)-2-hydroxypropyl]piperidine-3-carboxylate hydrochloride CAS No. 1052515-34-0

Ethyl 1-[3-(2-acetylphenoxy)-2-hydroxypropyl]piperidine-3-carboxylate hydrochloride

Cat. No.: B2639333
CAS No.: 1052515-34-0
M. Wt: 385.89
InChI Key: HJLQGWWBMKHQEQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-[3-(2-acetylphenoxy)-2-hydroxypropyl]piperidine-3-carboxylate hydrochloride involves multiple steps. The starting materials typically include ethyl piperidine-3-carboxylate and 2-acetylphenol. The reaction proceeds through a series of steps including esterification, hydrolysis, and condensation reactions under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction conditions are optimized to maximize yield and minimize waste, making the process economically viable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[3-(2-acetylphenoxy)-2-hydroxypropyl]piperidine-3-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines .

Scientific Research Applications

Ethyl 1-[3-(2-acetylphenoxy)-2-hydroxypropyl]piperidine-3-carboxylate hydrochloride is used in various scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: It is used in biochemical assays to study enzyme activity and protein interactions.

    Medicine: It is investigated for its potential therapeutic effects, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 1-[3-(2-acetylphenoxy)-2-hydroxypropyl]piperidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound binds to target proteins or enzymes, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and phenoxy compounds, such as:

Uniqueness

Ethyl 1-[3-(2-acetylphenoxy)-2-hydroxypropyl]piperidine-3-carboxylate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications and distinguishes it from other similar compounds.

Properties

IUPAC Name

ethyl 1-[3-(2-acetylphenoxy)-2-hydroxypropyl]piperidine-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO5.ClH/c1-3-24-19(23)15-7-6-10-20(11-15)12-16(22)13-25-18-9-5-4-8-17(18)14(2)21;/h4-5,8-9,15-16,22H,3,6-7,10-13H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJLQGWWBMKHQEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)CC(COC2=CC=CC=C2C(=O)C)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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